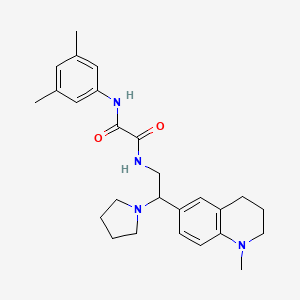

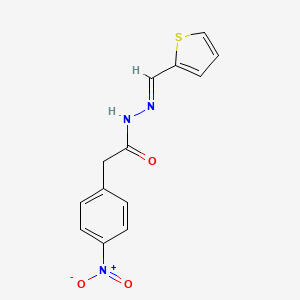

(E)-2-(4-nitrophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(4-nitrophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide is a compound of interest due to its unique structural and chemical properties. This analysis encompasses various studies focused on its synthesis, structural characterization, and property evaluation.

Synthesis Analysis

The synthesis of related acetohydrazide derivatives involves condensation reactions between acetohydrazide and various aldehydes or ketones, providing a backbone for the synthesis of this compound. Such processes often employ nucleophilic substitution reactions to introduce specific functional groups, enhancing the molecule's reactivity and enabling further chemical modifications (Shakdofa et al., 2017).

Molecular Structure Analysis

Molecular structure and conformational analyses, primarily using techniques like X-ray crystallography and spectroscopic methods (FT-IR, NMR), reveal the compound's geometry, bonding interactions, and electronic properties. For instance, studies have demonstrated that similar compounds exhibit diverse conformations and intramolecular hydrogen bonding, influencing their chemical behavior and reactivity (Atalay et al., 2019).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including condensation and nucleophilic substitution, attributed to its functional groups. These reactions are fundamental for synthesizing derivatives and exploring the compound's potential in different chemical contexts. The presence of nitro and thiophenyl groups significantly impacts its chemical reactivity and interaction with other molecules (Vinutha et al., 2013).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are influenced by the molecular structure and intermolecular forces within the compound. Analyzing these aspects can provide insights into its stability, reactivity, and suitability for various applications (Purandara et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, electrophilic and nucleophilic sites, and potential for hydrogen bonding, are determined by its functional groups and molecular structure. These properties are essential for predicting the compound's interactions with other molecules and its reactivity in various chemical reactions (Sheng et al., 2015).

Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization and Molecular Analysis

(E)-2-(4-nitrophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide has been investigated for its molecular conformational analysis and spectroscopic characterization. Studies using density functional theory (DFT) provided insights into its electronic properties, including frontier molecular orbital analysis and natural bond orbital (NBO) analyses. These investigations are crucial for understanding the intramolecular hydrogen bond interactions and hyperconjugative interactions in the molecule (Atalay et al., 2019).

Nonlinear Optical Properties

Research on hydrazones related to this compound revealed their significant nonlinear optical properties. These properties suggest potential applications in optical devices like optical limiters and optical switches. The study highlighted their effective two-photon absorption, which is a desirable trait for advanced optical materials (Naseema et al., 2010).

Antitubercular Activity

Compounds structurally similar to this compound have shown promising antitubercular activity. This includes the ability to inhibit the growth of Mycobacterium tuberculosis, suggesting their potential use in developing new treatments for tuberculosis (Cardoso et al., 2016).

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed, providing valuable insights into their molecular arrangement and potential interactions. Such studies are essential for understanding the compound's behavior in solid form, which can be crucial for pharmaceutical and material science applications (Yu-Feng Li et al., 2008).

Anticancer Potential

Derivatives of this compound have been evaluated for their potential in inhibiting cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer spheroids. This suggests a possible role in developing new anticancer therapies (Šermukšnytė et al., 2022).

Anti-Inflammatory and Analgesic Activities

Some derivatives have shown notable anti-inflammatory and analgesic activities in pharmacological tests. This highlights the potential use of such compounds in developing new anti-inflammatory and pain-relief medications (Patil & Chaudhari, 2014).

Antimicrobial Activity

The antimicrobial activity of some hydrazones, including compounds similar to this compound, has been explored. Their effectiveness against various bacterial strains suggests their potential in addressing antibiotic resistance challenges (Ambhure et al., 2016).

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-13(15-14-9-12-2-1-7-20-12)8-10-3-5-11(6-4-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIUKHRMHGSYFN-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49828178 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2492398.png)

![2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2492401.png)

![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)

![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)

![1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2492407.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)